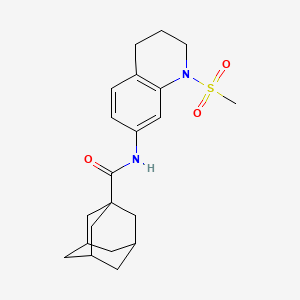![molecular formula C8H7N3O2 B2767335 1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile CAS No. 790271-42-0](/img/structure/B2767335.png)
1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile, also known as DHPPC, is a heterocyclic compound with a six-membered ring structure containing two oxygen atoms and two nitrogen atoms. It has been studied for its potential applications in various fields such as organic chemistry, biochemistry, and pharmacology. DHPPC has been identified as a biologically active compound with potential therapeutic applications in the treatment of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Compounds derived from Tetrahydropyrimidine, including thiazolopyrimidines, tetrazolopyrimidine, and others, have been synthesized for their potential antioxidant activities. The synthesis process involves characterizing the compounds using various spectroscopic methods (Salem et al., 2015).
Regioselective Bis- and Polyalkylation : Studies on 2-mercapto derivatives of nicotinonitrile and pyrimidine-5-carbonitrile revealed their utility as building blocks for synthesizing novel bis- and poly(pyridines) and poly(pyrimidines), emphasizing the importance of S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).
Crystal and Spectroscopic Analysis : The structural characterization of pyridine derivatives has been conducted through X-ray diffraction and spectroscopic analysis, offering insights into their optical properties and the impact of substituents on emission spectra (Cetina et al., 2010).
Biological Activity
Antimicrobial and Antitumor Activities : Novel thiopyrimidine analogues have been synthesized and evaluated for their antimicrobial and antitumor activities, showing significant inhibitory action against certain bacteria and leukemia cells (Taher & Helwa, 2012).
Anti-inflammatory and Analgesic Agents : A series of dihydropyrimidinecarbonitrile derivatives have been investigated for their anti-inflammatory and analgesic activities, with some compounds showing potent effects comparable to standard drugs (Ismail et al., 2007).
Antiproliferative Agents : Research into benzyloxyphenyl pyrimidine-5-carbonitrile derivatives has highlighted their potential as apoptotic antiproliferative agents, particularly through the activation of the p53 pathway in cancer cell lines (Al‐Mahmoudy et al., 2021).
Dihydrofolate Reductase Inhibitors : Structural insights into disubstituted dihydropyrimidine-5-carbonitrile derivatives have indicated their potential as inhibitors of the human dihydrofolate reductase enzyme, a target for anticancer therapy (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-5-6-2-1-3-11(6)8(13)10-7(5)12/h1-3H2,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASZLKOOSXEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)
![2-Chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide](/img/structure/B2767265.png)
![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2767269.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)
